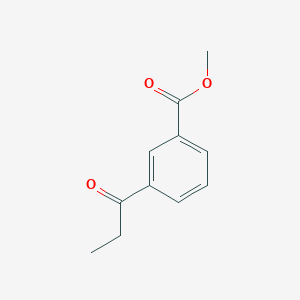







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:19])[CH2:11][C:12](OC(C)(C)C)=O)[CH:5]=1.CI.[H-].[Na+]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:19])[CH2:11][CH3:12])[CH:5]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was partitioned between AcOEt and brine
|
|
Type
|
ADDITION
|
|
Details
|
the pH being set to 7 by the addition of 3N HCl
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
STIRRING
|
|
Details
|
The residue was stirred in a mixture of CH2Cl2 (30 mL) and TFA (30 mL) for 40 min at 20° C
|
|
Duration
|
40 min
|
|
Type
|
CUSTOM
|
|
Details
|
After the evaporation of the solvents
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution of the residue in AcOEt was extracted with ice-cold sat. Na2CO3 solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with AcOEt
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent of this extract was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
The cooled mixture was diluted with AcOEt
|
|
Type
|
WASH
|
|
Details
|
washed with sat. NaHCO3 and brine
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC(=CC=C1)C(CC)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.87 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |